molecular formula C16H11N3O2 B1330901 Indolo[2,3-b]quinoxalin-6-yl-acetic acid CAS No. 25681-06-5

Indolo[2,3-b]quinoxalin-6-yl-acetic acid

Cat. No.: B1330901
CAS No.: 25681-06-5
M. Wt: 277.28 g/mol
InChI Key: FGDLTDGMACYSMB-UHFFFAOYSA-N
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Description

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis

  • An efficient microwave-assisted synthesis of a new series of 2-{(6H-indolo[2,3-b]quinoxalin-6-yl)methyl}-5-aryl-1,3,4-oxadiazoles from 1,2-diaminobenzene and isatins was developed. This method is rapid, yields higher product quantities, operates at lower temperatures, and generates less waste compared to traditional thermal reaction protocols (Avula et al., 2015).

Synthesis of Amino Derivatives

  • A synthesis process for 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines achieved high yields through the reaction of corresponding chloropropyl derivatives with amines. This method demonstrated versatility in reaction conditions (Shibinskaya et al., 2012).

Novel Bioactive Molecule Synthesis

  • Research into synthetic analogs of indoles and azetidinones revealed potential for a wide range of pharmacological activities, such as antimicrobial action. The study focused on the synthesis of N-(3-chloro-2-oxo-4-aryl azetidine-1-yl)-2-[6H-indolo(2,3-b)quinoxaline-6-yl] acetamides, demonstrating good antimicrobial activity against various bacteria and fungi (Padmini et al., 2015).

DNA and Protein Interactions

  • 6H-Indolo[2,3-b]quinoxaline derivatives are known for their wide range of pharmacological activities, predominantly through DNA intercalation. The thermal stability of the DNA-derivative complex is a key factor in understanding their anticancer, antiviral, and other biological activities (Moorthy et al., 2013).

Intercalation into Nucleic Acids

  • A study on 6H-Indolo[2,3-b]quinoxaline incorporated into DNA oligonucleotides revealed its ability to stabilize DNA duplexes. The research highlighted the importance of linker length between the oligo and the intercalator for effective stabilization (Wamberg et al., 2006).

Solar Cell Applications

  • A new class of organic dyes based on 6H-Indolo[2,3-b]quinoxaline was synthesized and applied in dye-sensitized solar cells. Different electron-rich π-conjugated bridges were introduced to enhance photovoltaic performance, with one derivative showing a power conversion efficiency of 7.62% under specific conditions (Qian et al., 2015).

Mechanism of Action

Target of Action

Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a complex organic compound that primarily targets DNA . It is known to intercalate into the DNA helix, disrupting processes vital for DNA replication .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can inhibit the processes that are vital for DNA replication .

Biochemical Pathways

It is known that the compound’s interaction with dna can disrupt normal cellular processes, potentially leading to cell death . This makes it a compound of interest in the study of antiviral and cytotoxic activities .

Pharmacokinetics

The compound’s molecular weight (27728) and structure suggest that it may have good bioavailability

Result of Action

The primary result of the action of this compound is the disruption of DNA replication processes . This can lead to the death of the cell, making the compound potentially useful in the treatment of diseases caused by rapidly dividing cells, such as cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For example, the rate of competing reactions can increase in the presence of electron-withdrawing substituents, leading to a decrease in the formation of the target compound .

Properties

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDLTDGMACYSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346870
Record name Indolo[2,3-b]quinoxalin-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25681-06-5
Record name Indolo[2,3-b]quinoxalin-6-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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